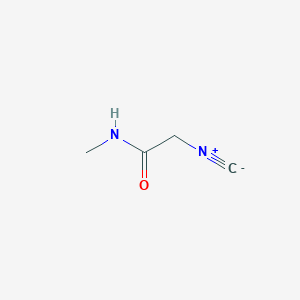

2-Isocyano-N-methylacetamide

Description

Foundational Significance in Multicomponent Reactions and Organic Synthesis

Multicomponent reactions (MCRs) are chemical transformations in which three or more starting materials react to form a single product in a one-pot fashion. acs.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple building blocks. frontiersin.orgbeilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs) are a prominent subclass of MCRs, largely due to the unique reactivity of the isocyanide functional group. acs.org The divalent carbon atom in isocyanides allows for a wide range of bond-forming processes, making them exceptionally versatile reagents in organic synthesis. acs.orgkirj.ee

The Passerini and Ugi reactions are the most significant and widely utilized IMCRs. acs.orgmdpi.com The Passerini reaction, discovered by Mario Passerini in 1921, is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce α-hydroxy carboxamides. frontiersin.orgmdpi.com Nearly four decades later, Ivar Ugi developed the four-component Ugi reaction (U-4CR), which combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to yield α-acylamino amides. frontiersin.orgmdpi.commdpi.com

The utility of isocyanoacetamides, such as 2-Isocyano-N-methylacetamide, in these reactions is of particular interest. The presence of the acetamide (B32628) functionality introduces additional points for molecular diversification and can influence the reactivity of the isocyano group. thieme-connect.de For instance, the chemistry of α-isocyano acetamides has been exploited in the development of novel multicomponent syntheses of various heterocyclic compounds, including 5-aminooxazoles and pyrrolo[3,4-b]pyridin-5-ones. thieme-connect.de The bifunctional nature of these molecules allows for subsequent intramolecular reactions, leading to the formation of complex cyclic structures in a single, efficient step. mdpi.comthieme-connect.de

The application of isocyanoacetamides extends beyond the classical Passerini and Ugi reactions. They are valuable building blocks in the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry and natural products. openaccessjournals.comresearchgate.net The development of novel MCRs utilizing isocyanoacetamides continues to be an active area of research, with a focus on creating unique molecular scaffolds that are otherwise difficult to access. ucl.ac.ukfrontiersin.org

Historical Trajectories and Milestones in Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 when Lieke synthesized the first isocyanide, allyl isocyanide. kirj.eemdpi.com For nearly a century, progress in this area was slow, with only a handful of isocyanides known due to their challenging synthesis and notoriously unpleasant odor. kirj.eemdpi.comwikipedia.org A significant breakthrough occurred in 1958 when Ugi and his colleagues introduced a reliable method for synthesizing isocyanides through the dehydration of formamides. kirj.eemdpi.com This development made isocyanides much more accessible to the broader chemical community and set the stage for a new era of isocyanide chemistry.

The discovery of the Ugi four-component reaction in 1959 was a pivotal moment that showcased the immense synthetic potential of isocyanides. kirj.eemdpi.com This reaction's ability to generate complex molecules from simple starting materials in a single step revolutionized the way chemists approached the synthesis of compound libraries for drug discovery and other applications. frontiersin.orgkirj.ee

The timeline below highlights some of the key milestones in the history of isocyanide chemistry:

| Year | Milestone | Significance |

| 1859 | First synthesis of an isocyanide (allyl isocyanide) by Lieke. kirj.eemdpi.com | Marks the beginning of isocyanide chemistry. |

| 1921 | Discovery of the Passerini three-component reaction. frontiersin.orgmdpi.com | The first isocyanide-based multicomponent reaction. |

| 1957 | Discovery of the first naturally occurring isocyanide, xanthocillin. wikipedia.org | Revealed the presence of isocyanides in biological systems. |

| 1958 | Development of a general synthesis of isocyanides from formamides by Ugi. kirj.eemdpi.com | Made isocyanides readily available for research. |

| 1959 | Introduction of the Ugi four-component reaction. kirj.eemdpi.com | A highly versatile and widely used multicomponent reaction. |

| 1993 | Introduction of higher-order multicomponent reactions (unions of U-4CR with other reactions). kirj.ee | Expanded the complexity of molecules that could be synthesized in a one-pot fashion. |

The discovery of naturally occurring isocyanides, starting with xanthocillin in 1957, further fueled interest in this class of compounds. wikipedia.org Many of these natural products exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties, highlighting the potential of isocyanide-containing molecules in medicinal chemistry. acs.org

Today, isocyanide-based multicomponent reactions are indispensable tools in organic synthesis, particularly in the fields of drug discovery and materials science. frontiersin.orgfrontiersin.org The continued development of new MCRs and the exploration of novel isocyanide building blocks, such as this compound, ensure that isocyanide chemistry will remain a vibrant and impactful area of research for the foreseeable future.

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O |

|---|---|

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2-isocyano-N-methylacetamide |

InChI |

InChI=1S/C4H6N2O/c1-5-3-4(7)6-2/h3H2,2H3,(H,6,7) |

InChI Key |

VASXYNGEBJCXBV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C[N+]#[C-] |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 2 Isocyano N Methylacetamide

Unique Reactivity of the Isocyanide Carbon Center

The isocyanide functional group (–N⁺≡C⁻), as found in 2-Isocyano-N-methylacetamide, is notable for its unique electronic structure, which confers significant and diverse reactivity. wikipedia.org This reactivity stems from the terminal carbon atom, which possesses both a lone pair of electrons and accessible π* orbitals. researchgate.netacs.orgnih.gov This electronic arrangement allows the isocyanide carbon to act as both an electron pair donor (a nucleophile) and an acceptor (an electrophile), a dual nature often described as amphiphilic. acs.orgnih.gov

The defining feature of isocyanide reactivity is its amphiphilicity, meaning it can react with both electrophiles and nucleophiles at the same carbon atom. acs.orgacs.org This allows for α-addition, a process where an electrophile and a nucleophile add simultaneously across the isocyanide carbon. acs.orgacs.org This generates a key intermediate known as an α-adduct. acs.orgbeilstein-journals.org This behavior is central to the synthetic power of isocyanide-based multicomponent reactions (IMCRs). acs.org For example, in the Passerini three-component reaction (P-3CR), the isocyanide carbon is attacked by an electrophilic carbonyl carbon and a nucleophilic carboxylate. beilstein-journals.orgnih.gov In the more complex Ugi four-component reaction (U-4CR), the isocyanide reacts with an electrophilic iminium ion and a nucleophilic carboxylate to form the corresponding α-adduct. beilstein-journals.orgwikipedia.org

Elucidation of Reaction Mechanisms in IMCRs Involving Isocyanoacetamides

Isocyanoacetamides like this compound are valuable reagents in IMCRs for synthesizing complex molecules such as peptidomimetics and various heterocyclic structures. beilstein-journals.orgresearchgate.net Understanding the intricate reaction mechanisms is essential for controlling reaction outcomes and expanding the synthetic utility of these powerful transformations. illinois.edu

The mechanism of IMCRs, particularly the Ugi reaction, has been a topic of considerable investigation, with debate centering on whether the key bond-forming steps are concerted (all bonds form in a single transition state) or stepwise (bonds form sequentially through one or more intermediates). illinois.edunumberanalytics.com

While early proposals considered concerted pathways, a large body of evidence, including computational studies, now strongly supports a stepwise mechanism for the Ugi reaction. acs.orgnih.gov A fully concerted mechanism, where the amine, carbonyl compound, carboxylic acid, and isocyanide converge in one step, is generally considered less likely than a pathway involving discrete intermediates. biochempress.comensta-paris.fr The preference for stepwise mechanisms is often attributed to the formation of more stable, lower-energy intermediates along the reaction coordinate. ensta-paris.fr

Table 1: Comparison of Concerted and Stepwise Mechanisms in IMCRs

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Reaction Steps | A single step where all reactants combine. quora.com | Multiple sequential steps involving intermediates. quora.com |

| Transition States | One single, high-energy transition state. quora.com | Multiple transition states corresponding to each step. quora.com |

| Intermediates | No stable intermediates are formed. quora.com | One or more intermediates (e.g., iminium ion, nitrilium ion) are formed. wikipedia.orgnih.gov |

| Driving Force | Simultaneous bond formation. | The irreversible final step, such as the Mumm rearrangement, drives the reaction forward. wikipedia.org |

In the generally accepted stepwise mechanism for the Ugi reaction, several key intermediates and transition states govern the pathway. wikipedia.orgnih.gov

Imine/Iminium Ion Formation: The reaction typically begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. wikipedia.orgnih.gov In the presence of the carboxylic acid component, this imine is protonated to form a highly electrophilic iminium ion. wikipedia.orgnih.gov

Nitrilium Ion Intermediate: The crucial step involves the nucleophilic attack of the isocyanide carbon onto the iminium ion. wikipedia.orgresearchgate.net This addition leads to the formation of a key intermediate known as a nitrilium ion. wikipedia.orgresearchgate.net The stability and accessibility of this intermediate are vital for the reaction's success.

α-Adduct Formation: The nitrilium ion is then trapped by the carboxylate anion, which acts as the nucleophile. wikipedia.org This second nucleophilic addition forms the α-adduct intermediate. beilstein-journals.orgnih.gov

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.org This rearrangement converts the α-adduct into the final, stable α-acetamido carboxamide product and drives the entire reaction sequence to completion. wikipedia.org

Density Functional Theory (DFT) calculations have been instrumental in mapping these pathways, optimizing the structures of intermediates and transition states, and determining activation energies, thereby providing a clearer picture of the reaction's stereochemistry and kinetic controls. researchgate.networldscientific.comresearchgate.net

Mechanistic Insights into Post-Condensation Cyclizations

A significant advantage of using functionalized starting materials in IMCRs is the potential for the initial product to undergo subsequent intramolecular cyclization reactions. mdpi.comfrontiersin.org These "post-condensation" or "post-Ugi" transformations convert the linear Ugi adducts into a diverse array of heterocyclic scaffolds, greatly expanding the molecular complexity achievable in a single pot. mdpi.comfrontiersin.orgchim.it

The mechanism of these cyclizations is highly dependent on the specific functional groups incorporated into the Ugi product. illinois.edu For instance, an appropriately placed nucleophile within the adduct can attack an electrophilic site, such as an ester or amide carbonyl, to form a new ring. mdpi.com These reactions can proceed through various pathways, including nucleophilic additions, ring contractions, rearrangements, or even metal-catalyzed cross-coupling if suitable moieties are present. beilstein-journals.orgmdpi.comchim.it The strategic design of the initial components, including the isocyanoacetamide, is therefore critical for directing these powerful cascade sequences. frontiersin.org

SN2 Mechanistic Studies with Isocyanides as Nucleophiles

Beyond their well-known participation in multicomponent reactions, recent studies have explored the role of isocyanides as carbon-centered nucleophiles in classical bimolecular nucleophilic substitution (SN2) reactions. researchgate.netcolab.wsnih.gov This reactivity was previously underexplored. colab.wsdigitellinc.com In this mechanism, the isocyanide's carbon-centered lone pair attacks an alkyl halide or other substrate with a suitable leaving group. researchgate.netcolab.ws

This SN2 attack results in the displacement of the leaving group and the formation of a nitrilium ion intermediate. researchgate.netcolab.ws This highly reactive intermediate is typically trapped in situ by a nucleophile present in the reaction medium, such as water, leading to the formation of highly substituted secondary amides. researchgate.netcolab.ws This novel three-component process (electrophile, isocyanide, water) significantly expands the chemical space accessible from simple precursors. colab.ws The reaction is believed to follow second-order kinetics, characteristic of an SN2 process, and offers an alternative to traditional amide bond-forming reactions. researchgate.netcolab.ws

Table 2: List of Mentioned Chemical Compounds and Groups

| Name | Formula/Functional Group |

| This compound | C₅H₈N₂O |

| Aldehyde | R-CHO |

| Amine | R-NH₂ |

| Carboxylate | R-COO⁻ |

| Carboxylic acid | R-COOH |

| Iminium ion | [R₂C=NR₂]⁺ |

| Isocyanide | R-N⁺≡C⁻ |

| Ketone | R₂C=O |

| Nitrilium ion | [R-C≡N⁺-R] |

| α-adduct | A key intermediate in IMCRs |

| α-acetamido carboxamide | The final product of an Ugi reaction |

Applications of Isocyanoacetamides in Advanced Organic Synthesis

Development of Peptidomimetics and Constrained Analogues

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of great interest in drug discovery because they often exhibit improved pharmacological properties, such as enhanced stability and receptor affinity. researchgate.netbeilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs) are exceptionally well-suited for the rapid synthesis of diverse peptide-like molecules. rsc.org

The Ugi four-component reaction (U-4CR) is a powerful IMCR that combines an isocyanide, an amine, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) in a single step to produce an α-acylamino amide. rsc.org This product is a classic dipeptide-like structure, making the Ugi reaction a cornerstone in the synthesis of linear peptidomimetics. beilstein-journals.orgrsc.org

The mechanism involves the formation of an imine from the amine and carbonyl component, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product. rsc.org

In this context, 2-Isocyano-N-methylacetamide can serve as the isocyanide component. Its use in the Ugi reaction allows for the direct incorporation of an N-methylacetamide group into the resulting peptide-like scaffold. This strategy offers a high degree of molecular diversity, as the other three components can be varied extensively, leading to large libraries of potential drug candidates. rsc.org Research has also focused on developing enantioselective Ugi reactions using chiral catalysts with α-isocyanoacetamides to control the stereochemistry of the final product. rsc.org

Synthesis of Cyclic Constrained Peptidomimetics via Post-IMCR Transformations

The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant area of research due to their potential therapeutic applications. nih.gov Cyclic constrained peptidomimetics are of particular interest as their reduced flexibility can lead to enhanced affinity for biological targets and improved metabolic stability. nih.govresearchgate.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are highly effective for creating linear peptide-like structures in a single step. nih.govnih.gov However, to generate the more pharmacologically desirable cyclic structures, post-IMCR transformation strategies are employed. nih.govnih.gov

These strategies involve designing the initial multicomponent reaction to incorporate functional groups that can participate in a subsequent cyclization reaction. nih.govbeilstein-journals.org This approach allows for the rapid assembly of complex cyclic molecules from simple starting materials. beilstein-journals.org For instance, bifunctional substrates can be used in the IMCR, where one functional group participates in the initial multicomponent reaction, leaving the second one available for the final ring-closing step. nih.govbeilstein-journals.org

A notable example involves the use of α-isocyanoacetamides in a Ugi three-component reaction (Ugi-3CR) to generate 2,4,5-trisubstituted oxazole-containing peptide-like structures. nih.govbeilstein-journals.org This reaction proceeds through the formation of an intermediate that cyclizes to the oxazole (B20620) product without the need for an external carboxylic acid, as the resulting amino-oxazoles can be unstable in acidic conditions. nih.govbeilstein-journals.org This method highlights the efficiency of IMCRs in building structural diversity and complexity, which is crucial for fine-tuning the biological activity of peptidomimetics. nih.govbeilstein-journals.org

The combination of IMCRs with subsequent cyclization reactions provides a powerful toolbox for the synthesis of a wide array of cyclic constrained peptidomimetics, ranging from small to medium-sized rings and even macrocycles. nih.gov These methods often require fewer steps and avoid many of the protection and deprotection sequences common in more traditional synthetic routes. nih.govbeilstein-journals.org

Approaches to Natural Product Synthesis

The unique reactivity of isocyanoacetamides has also been harnessed in the total synthesis of natural products. The furan (B31954) ring, a common motif in many bioactive natural products, can be synthesized using isocyanoacetamide-based multicomponent reactions. researchgate.net For example, the reaction of α-isocyanoacetamides with acyl chlorides and dialkylacetylenedicarboxylates provides a smooth pathway to dialkyl 2-acyl-5-aminofuran-3,4-dicarboxylates. researchgate.net

One compelling application of isocyanoacetamides in this area is the rapid construction of the tetracyclic ring system found in lennoxamine-type natural products. nih.govepfl.ch A three-component reaction involving an allylamine, an aldehyde, and an isocyanoacetamide, followed by a Pummerer cyclization, efficiently yields these complex molecular architectures. nih.govepfl.ch This strategy demonstrates the power of combining multicomponent reactions with subsequent cyclization reactions to access intricate natural product scaffolds.

Furthermore, isocyanoacetate derivatives, a class to which this compound belongs, are recognized as important synthons in the synthesis of various biologically active compounds and natural products. researchgate.net The multifunctional nature of these compounds allows for their participation in tandem or cascade reactions, leading to the formation of complex cyclic and macrocyclic systems. researchgate.net

Application in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.govwikipedia.org This approach allows for the rapid generation of analogues for structure-activity relationship studies without the need for de novo synthesis. nih.gov While the direct application of this compound in published LSF studies is not extensively documented, the reactivity of the isocyanide group makes it a conceptually attractive tool for such transformations.

The principles of LSF often rely on the chemoselective functionalization of C-H bonds or the manipulation of existing functional groups. wikipedia.org The isocyanide group can participate in a variety of transformations, including insertions into C-H bonds, which could be adapted for LSF. Merging the benefits of photocatalysis with LSF has opened up new avenues for achieving previously difficult transformations under mild conditions. researchgate.net For instance, photocatalytic methods are being developed for the late-stage alkylation of heteroarenes. acs.org

A silver-catalyzed domino reaction involving the hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed for the synthesis of fully substituted pyridines. researchgate.net This type of reaction, which rapidly builds molecular complexity from readily available starting materials, showcases the potential of isocyanoacetamides in complex synthetic sequences that could be applied in a late-stage context. The development of new catalytic systems, such as palladium-catalyzed reactions involving isocyanide insertion, further expands the potential for using isocyanide-containing building blocks in the late-stage modification of complex molecules. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Isocyano N Methylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For derivatives of 2-isocyano-N-methylacetamide, both ¹H and ¹³C NMR are used to confirm the molecular structure.

¹H NMR and ¹³C NMR Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The N-methyl (CH₃) protons typically appear as a doublet due to coupling with the adjacent N-H proton. The methylene (B1212753) (CH₂) protons, situated between the carbonyl and isocyano groups, are expected to produce a singlet. The amide (N-H) proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on typical values for similar functional groups.

| Atom | Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | N-H | 6.0 - 8.0 | Broad Singlet |

| ¹H | CH₂ | 3.5 - 4.5 | Singlet |

| ¹H | N-CH₃ | 2.7 - 2.9 | Doublet |

| ¹³C | C =O | 168 - 172 | Singlet |

| ¹³C | -N⁺≡C ⁻ | 155 - 165 | Singlet (may show coupling to ¹⁴N) |

| ¹³C | C H₂ | 40 - 50 | Singlet |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent feature in the vibrational spectrum of this compound is the strong, sharp absorption band corresponding to the isocyanide (–N⁺≡C⁻) stretching vibration, which typically appears in the range of 2165–2110 cm⁻¹. wikipedia.org This band is a definitive marker for the isocyano group.

The N-methylacetamide moiety also gives rise to several characteristic bands. researchgate.netnih.gov These include the N-H stretching vibration, typically observed around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption found around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears near 1560 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (N-H) | ~3300 | Medium-Strong |

| C-H Stretch | CH₂, CH₃ | 2850 - 3000 | Medium |

| Isocyanide Stretch | –N⁺≡C⁻ | 2110 - 2165 | Strong, Sharp |

| Amide I (C=O Stretch) | Amide (C=O) | ~1650 | Strong |

| Amide II (N-H Bend + C-N Stretch) | Amide | ~1560 | Medium-Strong |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy to higher-energy molecular orbitals. For this compound, the primary chromophores are the amide and isocyanide functional groups.

The amide group typically exhibits a π → π* transition at shorter wavelengths (below 200 nm) and a weaker n → π* transition at longer wavelengths (around 210-220 nm). The isocyano group also contributes to the electronic absorption. Related organic isocyanates have been shown to absorb in the near-ultraviolet region. aip.org The spectrum of this compound would be expected to show absorptions corresponding to these transitions. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) can be influenced by the solvent, as solvatochromic effects can alter the energy levels of the molecular orbitals.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₄H₆N₂O), the molecular weight is 98.10 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 98. Subsequent fragmentation can occur through various pathways, including alpha-cleavage and the loss of neutral molecules. youtube.comyoutube.com

Common fragmentation patterns for amides and isocyanides can be predicted. Cleavage of the bond between the carbonyl carbon and the methylene carbon (alpha-cleavage) is a likely pathway. Another expected fragmentation is the loss of the isocyano group as a neutral radical or the cleavage of the amide bond. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 98 | [C₄H₆N₂O]⁺˙ | (Molecular Ion) |

| 72 | [C₃H₆NO]⁺ | ˙CN |

| 57 | [C₂H₃NO]⁺˙ | ˙CH₂NC |

| 42 | [C₂H₄N]⁺ | CO + ˙CH₂ |

| 30 | [CH₄N]⁺ | CO + ˙CH₂NC |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

While a specific crystal structure for this compound is not available, its structural parameters can be predicted based on related known structures, such as N-methylacetamide and other acetamide (B32628) derivatives. researchgate.netnih.gov The acetamide group is expected to be planar or nearly planar. The isocyanide group is characterized by a nearly linear C-N-C arrangement, with a C-N-C angle approaching 180°. wikipedia.org

Table 4: Expected Structural Parameters for this compound from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.33 Å |

| Bond Length | N⁺≡C⁻ | ~1.16 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C (Isocyanide) | ~180° |

| Intermolecular Interaction | N-H···O | Hydrogen Bond |

Theoretical and Computational Studies of Isocyanoacetamides

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Isocyano-N-methylacetamide at the atomic level. These calculations can predict various molecular attributes, including geometry, electronic structure, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.org It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations can determine crucial parameters such as bond lengths, bond angles, and dihedral angles.

Geometry optimization is an iterative process that calculates the energy and forces on each atom and adjusts their positions until a stable structure is found. acs.org Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com These calculations provide a detailed picture of the molecule's electronic configuration, including the distribution of electron density and the nature of its chemical bonds.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: The following data are illustrative, based on typical values for similar functional groups, as specific computational studies on this compound are not widely available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-N (amide) | 1.34 | |

| N-C (methyl) | 1.45 | |

| C-C (alpha) | 1.52 | |

| N≡C (isocyano) | 1.17 | |

| Bond Angles (°) | O=C-N | 122.0 |

| C-N-C | 121.0 | |

| N-C-C | 110.0 | |

| C-N≡C | 179.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netijarset.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, characterizing its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's capacity to accept electrons, defining its electrophilicity. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ijarset.comacs.org For this compound, the isocyano group and the carbonyl oxygen are expected to be significant contributors to the HOMO, while the isocyano carbon and the carbonyl carbon would feature prominently in the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.50 |

| LUMO | -0.80 |

| HOMO-LUMO Gap (ΔE) | 6.70 |

Global Chemical Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ijnc.ir

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. acs.orgijnc.ir Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). irjweb.com

These descriptors help in predicting the general chemical behavior of this compound in various reactions.

Table 3: Calculated Global Reactivity Descriptors for this compound Based on the illustrative HOMO/LUMO energies from Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.50 |

| Electron Affinity (A) | -ELUMO | 0.80 |

| Chemical Potential (μ) | -(I+A)/2 | -4.15 |

| Chemical Hardness (η) | (I-A)/2 | 3.35 |

| Global Softness (S) | 1/η | 0.299 |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.57 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions would be around the carbonyl oxygen and the nitrogen of the isocyano group.

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. This would be expected around the hydrogen atom of the N-H group.

Green: Denotes regions of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity landscape.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathways, researchers can identify transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and selectivity.

For this compound, computational modeling could be used to explore various reactions, such as:

Cycloaddition Reactions: The isocyano group is known to participate in cycloaddition reactions. Computational studies could map out the potential energy surfaces for reactions with different dipolarophiles, determining whether the reaction proceeds via a concerted or stepwise mechanism and predicting the stereochemical outcomes.

Nucleophilic Addition: The electrophilic carbon of the isocyano group can be a target for nucleophiles. Modeling can help to understand the energetics of this process.

Hydrolysis: The amide functionality can undergo hydrolysis. Computational methods can model the reaction pathway, including the role of catalysts like acids or bases, and determine the rate-determining step.

Techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations are employed to trace the reaction path from reactants to products through the transition state, providing a comprehensive understanding of the reaction dynamics.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. For this compound, rotation around the C-C and C-N bonds will lead to different spatial arrangements of the atoms. For the related molecule N-methylacetamide, several stable conformers resulting from methyl group rotation have been identified through ab initio calculations.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, vibrations, and interactions of this compound, both in isolation and in the presence of solvent molecules. Ab initio MD simulations, where forces are calculated "on-the-fly" using quantum mechanical methods, offer a particularly accurate way to study the dynamics and interactions, such as hydrogen bonding between the amide group and solvent molecules like water or methanol (B129727). These simulations can reveal how the solvent affects the structural and dynamical properties of the solute.

Derivatization Strategies and Functional Group Transformations for Isocyanoacetamide Scaffolds

Post-Cyclization Functionalization of IMCR Products

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. beilstein-journals.org Often, the linear products of these reactions are designed to undergo subsequent cyclization reactions. The resulting cyclic scaffolds can then be further modified, a strategy known as post-cyclization functionalization. This approach relies on the presence of "latent" functional groups that are incorporated into the molecule during the initial MCR but remain unreactive until a specific reagent or condition is applied in a subsequent step.

A key strategy involves the use of bifunctional substrates in the initial IMCR, where one functional group participates in the multicomponent reaction, and the other serves as a handle for later transformations. grafiati.com For instance, a nitro group can be incorporated into an aromatic ring of one of the starting materials. This nitro group serves a dual purpose: it activates the ring for a cyclization reaction, such as an intramolecular SNAr-based cycloetherification, and it can later be chemically modified (e.g., reduced to an amine) to introduce further diversity into the macrocyclic product. cbijournal.com

Another example is the incorporation of fluoro-benzaldehydes in an Ugi reaction. beilstein-journals.org The resulting product contains a fluorine atom that can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the attachment of new aryl or alkyl groups after the main scaffold has been assembled. beilstein-journals.org Similarly, components bearing alkynes or azides can be used in Ugi reactions to produce linear peptidomimetics that are subsequently cyclized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". beilstein-journals.orgcbijournal.com

The table below summarizes representative post-cyclization functionalization strategies for IMCR products derived from isocyanoacetamide-related precursors.

| Initial Functional Group | Cyclization Strategy | Post-Cyclization Reaction | Resulting Moiety |

| Nitro Group | Intramolecular SNAr | Reduction | Amino Group |

| Fluoroaryl Group | Ugi Reaction | Suzuki Coupling | Biaryl System |

| Terminal Alkyne/Azide | Ugi Reaction | Intramolecular CuAAC | Triazole Ring |

| Ester/Carboxylic Acid | Ugi Reaction | Macrolactamization | Macrocyclic Lactam |

Introduction of Diverse Chemical Moieties

The introduction of diverse chemical functionalities onto the isocyanoacetamide framework is primarily achieved by the judicious selection of starting materials for multicomponent reactions. acs.orgresearchgate.net The power of IMCRs lies in their convergent nature, where multiple inputs can be varied to generate a wide array of outputs. acs.org By choosing aldehydes, amines, and carboxylic acids (in the case of the Ugi reaction) with desired functional groups, a vast chemical space can be explored. acs.org

For example, α-isocyanoacetamides can react with aldehydes and amines to form 5-aminooxazoles. acs.org These oxazoles are stable intermediates that can be isolated or generated in situ and then reacted with other components. The 5-aminooxazole moiety itself is an electron-rich azadiene and can participate in cycloaddition reactions with electron-poor dienophiles, leading to complex heterocyclic systems. acs.org One such sequence involves the formation of the 5-aminooxazole, followed by a reaction with an α,β-unsaturated acyl chloride to construct pyrrolo[3,4-b]pyridin-5-ones. acs.org

Furthermore, functional groups that are generally tolerant of the IMCR conditions can be carried through the reaction sequence. These can include alkenes for subsequent metathesis reactions, protected alcohols and amines for later deprotection and derivatization, and various heterocyclic rings. beilstein-journals.orggrafiati.com The ability to use bifunctional components, such as amino acids, allows for the creation of peptide-like scaffolds that can be cyclized or further elaborated. beilstein-journals.org The modification of the furan (B31954) ring, which can be synthesized using isocyanoacetamide derivatives, through Diels-Alder reactions or oxidations represents another avenue for introducing diversity. researchgate.net

The following table details methods for introducing chemical diversity using isocyanoacetamide scaffolds.

| Reaction Type | Key Intermediate/Product | Subsequent Transformation | Introduced Moiety/Scaffold |

| Ugi-3CR | 5-Aminooxazole | Reaction with Dienophile | Pyrrolo[3,4-b]pyridin-5-one |

| Ugi-3CR | 5-Aminooxazole | Acid Hydrolysis | α-Ketoamide |

| Ugi-4CR with bifunctional components | Linear Peptidomimetic | Ring-Closing Metathesis | Macrocyclic Alkene |

| Furan Synthesis | Substituted Furan | Diels-Alder Reaction | Bicyclic Ether |

Chiral Derivatization for Stereochemical Control

Achieving stereochemical control in the synthesis of complex molecules is a central goal of organic chemistry. For scaffolds derived from isocyanoacetamides, chiral derivatization strategies are employed to control the formation of stereocenters. This can be accomplished through the use of chiral auxiliaries, chiral derivatizing agents (CDAs), or asymmetric catalysis. wikipedia.orgiranchembook.ir

A notable example of asymmetric catalysis is the aldol (B89426) reaction of α-isocyanoacetamides with aldehydes, which can be rendered highly enantioselective by using a chiral ferrocenylphosphine-gold(I) complex as a catalyst. nih.gov In this process, the chiral catalyst creates a chiral environment around the reacting molecules, directing the approach of the reactants to favor the formation of one enantiomer over the other. This method provides direct access to enantiomerically enriched α-alkylserine derivatives. nih.gov

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org While often used for the analytical separation and determination of enantiomeric purity by techniques like NMR or HPLC, the underlying principle is also fundamental to synthesis. wikipedia.orgnih.gov By attaching a chiral auxiliary (a type of CDA) to the isocyanoacetamide or a reacting partner, the stereochemical outcome of a subsequent reaction can be directed. The auxiliary is typically removed after the desired stereocenter has been set. Mosher's acid is a classic example of a CDA used to form diastereomeric esters and amides. wikipedia.org

Another advanced strategy involves the use of chiral catalysts to control multiple stereogenic elements simultaneously. For instance, a chiral copper complex can control a C–N bond-forming reaction, while a separate chiral phosphoric acid catalyst can direct an atroposelective cyclization in the same synthetic sequence, allowing for the selective synthesis of all possible stereoisomers of a complex molecule. nih.gov

The table below outlines strategies for achieving stereochemical control.

| Strategy | Method | Example | Stereochemical Outcome |

| Asymmetric Catalysis | Chiral Gold(I) Catalysis | Aldol reaction of α-isocyanoacetamide | Enantioselective formation of α-alkylserines |

| Chiral Auxiliary | Covalent attachment of a chiral group | Reaction with a substrate bearing a removable chiral auxiliary | Diastereoselective bond formation |

| Dual Catalysis | Chiral Metal Complex + Chiral Brønsted Acid | Desymmetrizing C-N coupling followed by atroposelective cyclization | Control over both central and axial chirality |

| Chiral Derivatizing Agent (for analysis/separation) | Reaction with Mosher's acid chloride | Formation of diastereomeric amides/esters | Allows for separation and assignment of absolute configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.